2,6-Dimethyl-4-n-propoxythiophenol
Description
2,6-Dimethyl-4-n-propoxythiophenol is a sulfur-containing aromatic compound characterized by a thiophenol core substituted with two methyl groups at the 2- and 6-positions and an n-propoxy group at the 4-position. Its molecular formula is C₁₁H₁₆OS, with a molecular weight of 196.31 g/mol. The compound’s unique structure confers distinct physicochemical properties, such as moderate lipophilicity (logP ~3.2) and reactivity influenced by the thiol (-SH) group. Thiophenol derivatives are often utilized in organic synthesis, polymer stabilization, and agrochemical intermediates due to their nucleophilic and redox-active nature .
Properties
IUPAC Name |
2,6-dimethyl-4-propoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-4-5-12-10-6-8(2)11(13)9(3)7-10/h6-7,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIQVCCTTUDCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-n-propoxythiophenol typically involves the reaction of 2,6-dimethylthiophenol with n-propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the thiophenol group with the n-propyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-n-propoxythiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiophenol group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4-n-propoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-n-propoxythiophenol involves its interaction with specific molecular targets. The thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2,6-Dimethyl-4-n-propoxythiophenol is compared to two structurally related compounds: 4,4’-isopropylidenediphenol (bisphenol A, BPA) and 4,4’-methylenedi-2,6-xylenol (MDX). These compounds share aromatic backbones but differ in functional groups and substitution patterns, leading to divergent applications and safety profiles.
Table 1: Structural and Functional Comparison
Research Findings on Functional Differences
Reactivity and Stability
- The thiol group in this compound exhibits stronger nucleophilicity compared to phenolic -OH groups in BPA and MDX, enabling rapid conjugation with electrophiles (e.g., alkyl halides). However, this also increases susceptibility to oxidation, forming disulfide bridges under ambient conditions .
- BPA’s hydroxyl groups participate in hydrogen bonding, enhancing its stability in polymers but raising concerns about endocrine disruption . MDX’s methylenedi bridge improves thermal stability, making it preferable for high-temperature applications .
Toxicological Profiles
- While BPA is classified as a Substance of Very High Concern (SVHC) due to endocrine-disrupting effects , this compound lacks extensive toxicological data. Its thiol group may pose risks of protein binding or glutathione depletion, analogous to other thiophenols.
- MDX’s lower bioavailability (due to higher molecular weight and steric hindrance) reduces acute toxicity compared to BPA .
Notes
Data Limitations: Direct toxicological or environmental data for this compound are sparse; comparisons rely on structural analogs and computational models.
Regulatory Gaps: Current frameworks (e.g., REACH) prioritize phenolic compounds, but thiophenol derivatives require tailored assessment protocols .
Biological Activity
2,6-Dimethyl-4-n-propoxythiophenol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmaceuticals and agriculture.
Chemical Structure
The chemical structure of this compound can be described as follows:
- IUPAC Name : 2,6-dimethyl-4-(n-propoxy)thiophenol
- Molecular Formula : C12H16OS
- Molecular Weight : 208.32 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
Anticancer Effects
Several studies have investigated the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound appears to modulate signaling pathways associated with cell proliferation and survival, including the inhibition of the PI3K/Akt pathway.
Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory effects , which could be beneficial in treating inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity and receptor binding, leading to altered cellular responses. Notably, the presence of the thiophenol group is crucial for its biological effects.
Case Study 1: Antibacterial Activity
A study conducted by researchers evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus and 75 µg/mL against E. coli, indicating significant antibacterial potential.
Case Study 2: Anticancer Properties
In a cell line study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting its potential role as an anticancer agent.
Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential use in drug development for antimicrobial and anticancer therapies. |
| Agriculture | Investigated for use as a biopesticide due to its antimicrobial properties against plant pathogens. |
| Material Science | Utilized in the synthesis of novel materials due to its unique chemical structure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
